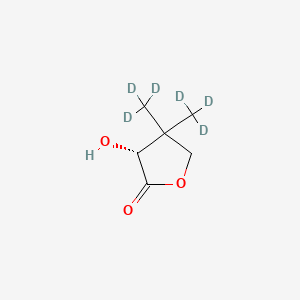![molecular formula C16H28OSi B15294274 (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexene ring substituted with a methylene group, a dimethylsilyl group, and a methylethenyl group. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the methylene group: This step often involves the use of a methylene transfer reagent such as diazomethane.
Addition of the dimethylsilyl group: This can be done using a silylating agent like tert-butyldimethylsilyl chloride in the presence of a base.
Incorporation of the methylethenyl group: This step may involve a cross-coupling reaction using a suitable vinyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Substitution: Nucleophiles such as alcohols or amines, base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran).
Major Products Formed
Oxidation: Epoxides.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene involves its interaction with specific molecular targets. The dimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylethenyl group can undergo polymerization or cross-linking reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-cyclohexene: Lacks the methylethenyl group, resulting in different reactivity.
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylpropyl)-cyclohexene: Contains a longer alkyl chain, affecting its physical properties and reactivity.
Uniqueness
(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C16H28OSi |
|---|---|
Peso molecular |
264.48 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(Z)-[(4R)-4-prop-1-en-2-ylcyclohex-2-en-1-ylidene]methoxy]silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)15-10-8-14(9-11-15)12-17-18(6,7)16(3,4)5/h8,10,12,15H,1,9,11H2,2-7H3/b14-12+/t15-/m0/s1 |
Clave InChI |
IUMGYEZTPIEAOP-ZQHYZAEZSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC/C(=C/O[Si](C)(C)C(C)(C)C)/C=C1 |
SMILES canónico |
CC(=C)C1CCC(=CO[Si](C)(C)C(C)(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)



![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)


![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15294236.png)






